molecular formula C14H26N2O4 B2426548 tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate CAS No. 2416230-02-7

tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate

Cat. No.: B2426548
CAS No.: 2416230-02-7
M. Wt: 286.372
InChI Key: RFQRJDQWVQBBRJ-UHFFFAOYSA-N
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Description

tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl carbamate group and an amino-functionalized spirocyclic dioxane ring. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate typically involves multiple steps:

    Formation of the Spirocyclic Dioxane Ring: This step involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the spirocyclic dioxane ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.

    Carbamate Formation: The final step involves the reaction of the amino-functionalized spirocyclic compound with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any oxidized forms back to the original compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates or amines.

Scientific Research Applications

tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
  • 8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Uniqueness

tert-butylN-({8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methyl)carbamate is unique due to the presence of both an amino group and a spirocyclic dioxane ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-12(2,3)20-11(17)16-10-13(15)4-6-14(7-5-13)18-8-9-19-14/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQRJDQWVQBBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC2(CC1)OCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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